molecular formula C13H10N2 B1330817 1-Phenyl-1H-benzoimidazole CAS No. 2622-60-8

1-Phenyl-1H-benzoimidazole

Cat. No. B1330817
CAS RN: 2622-60-8
M. Wt: 194.23 g/mol
InChI Key: XNCMQRWVMWLODV-UHFFFAOYSA-N
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Patent
US07393599B2

Procedure details

In the dark, an oven-dried 50 ml round-bottomed flask containing a stir bar was charged with CuI (0.171 g, 0.1 eq.), benzimidazole (1.273 g, 1.2 eq.), and cesium carbonate (6.138 g, 2.1 eq.) respectively. The round-bottomed flask with the contents was sealed with septa and degassed with argon for 15 minutes. Iodobenzene (1 ml, 1 eq.), 1,10-Phenanthroline (0.323 g, 0.2 eq.), and dimethylformamide (25 ml) were then successively added into the round-bottomed flask under a continuous flow of argon. The reaction mixture was degassed with argon for 30 minutes. The reaction was stirred with heating via an oil bath at 110° C. for 24 hours in the dark under nitrogen. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. 10 ml of ethyl acetate was added into the concentrated reaction mixture. It was then filtered and washed with 30 ml of ethyl acetate. The filtrate was concentrated under vacuo to give the crude product. The crude product was purified by column chromatography on silica gel (40% ethyl acetate:60% hexane as the eluent) providing 0.780 g of 1-Phenyl benzoimidazole (45% yield) as yellow liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.323 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.273 g
Type
reactant
Reaction Step Two
Quantity
6.138 g
Type
reactant
Reaction Step Two
Name
Quantity
0.171 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Cu]I.CCCCCC.CN(C)C=O>[C:17]1([N:1]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=[CH:2]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.323 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.273 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
6.138 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.171 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In the dark, an oven-dried 50 ml round-bottomed flask containing a stir bar
CUSTOM
Type
CUSTOM
Details
The round-bottomed flask with the contents was sealed with septa
CUSTOM
Type
CUSTOM
Details
degassed with argon for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with argon for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
10 ml of ethyl acetate was added into the concentrated reaction mixture
FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
washed with 30 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (40% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.